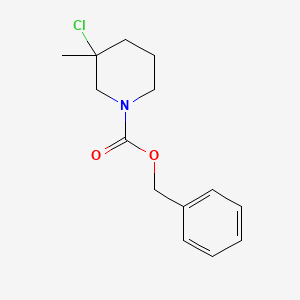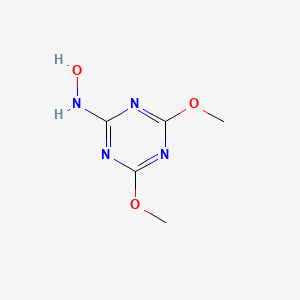
2-Hydroxyamino-4,6-dimethoxy-sym-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyamino-4,6-dimethoxy-sym-triazine is a derivative of the 1,3,5-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of hydroxyamino and dimethoxy functional groups attached to the triazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-4,6-dimethoxy-sym-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso and azoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyamino-4,6-dimethoxy-sym-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dimethoxy groups may also influence the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.
2-Amino-4,6-dimethoxy-1,3,5-triazine: Known for its biological activities.
2-Hydroxyamino-4,6-bis(dimethylamino)-sym-triazine: Undergoes similar oxidation reactions.
Uniqueness
2-Hydroxyamino-4,6-dimethoxy-sym-triazine is unique due to the presence of both hydroxyamino and dimethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
58190-03-7 |
|---|---|
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H8N4O3/c1-11-4-6-3(9-10)7-5(8-4)12-2/h10H,1-2H3,(H,6,7,8,9) |
InChI Key |
WRBBZYORRSENMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


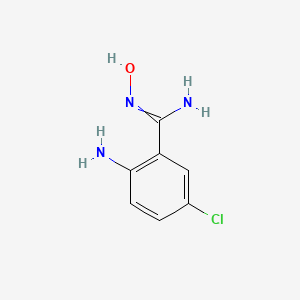
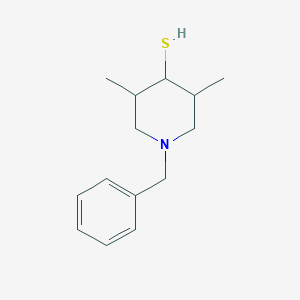

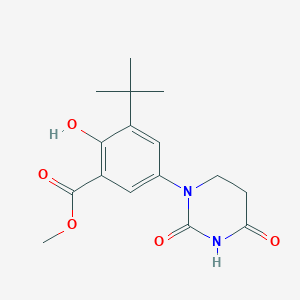
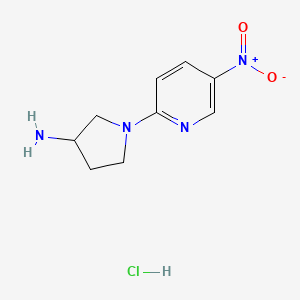
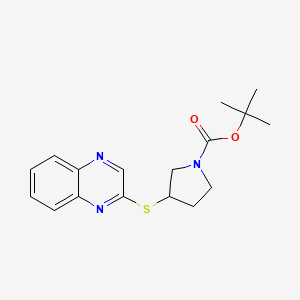
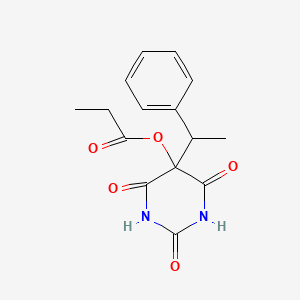
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
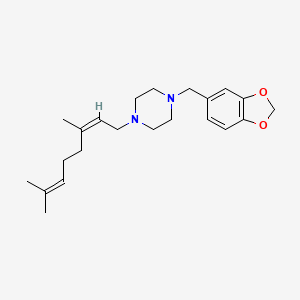
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
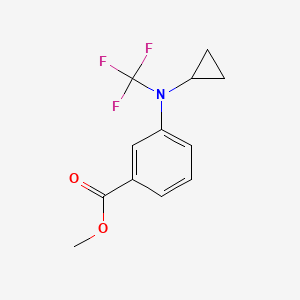
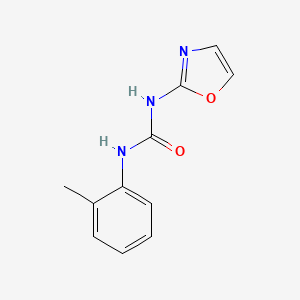
![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
